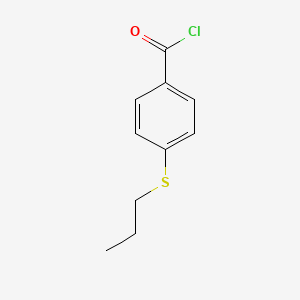

4-(n-Propylthio)benzoyl chloride

Descripción general

Descripción

4-(n-Propylthio)benzoyl chloride is an organic compound characterized by a benzoyl chloride group attached to a benzene ring, which is further substituted with a propylsulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Propylthio)benzoyl chloride typically involves the introduction of a propylsulfanyl group to a benzoyl chloride precursor. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with propyl mercaptan in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(n-Propylthio)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Sulfoxides and Sulfones: Formed from the oxidation of the propylsulfanyl group.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

Synthetic Routes:

The synthesis of 4-(n-Propylthio)benzoyl chloride typically employs the Friedel-Crafts acylation reaction. In this method, benzoyl chloride is reacted with propyl mercaptan in the presence of a Lewis acid catalyst, such as aluminum chloride. Conducting the reaction under anhydrous conditions is crucial to prevent hydrolysis of the acyl chloride group.

Industrial Production:

On an industrial scale, continuous flow reactors are often utilized to enhance mixing and heat transfer, allowing for precise control over reaction parameters. This approach leads to improved yields and purity of the final product.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

1. Organic Synthesis:

- Intermediate in Complex Molecule Synthesis: It serves as a key intermediate in the synthesis of various functionalized benzoyl derivatives. The compound's acyl chloride group is highly reactive, facilitating nucleophilic attacks that lead to the formation of diverse organic compounds.

2. Biological Applications:

- Modification of Biomolecules: The compound is investigated for its potential in modifying biomolecules such as proteins and peptides through acylation reactions. This property is particularly useful in bioconjugation strategies where specific functional groups are introduced to biomolecules.

3. Pharmaceutical Development:

- Building Block for Drug Synthesis: Researchers explore its utility as a building block in the synthesis of pharmaceutical compounds. The ability to introduce a propylsulfanyl group can enhance the pharmacological properties of drug candidates.

4. Specialty Chemicals Production:

- Industrial Applications: In industry, this compound is utilized in producing specialty chemicals, including dyes, perfumes, and polymers. Its reactivity allows for the development of novel materials with tailored properties.

Table 1: Comparison of Applications

| Application Area | Specific Use Cases | Notable Benefits |

|---|---|---|

| Organic Chemistry | Intermediate for functionalized benzoyl derivatives | Facilitates complex molecule synthesis |

| Biology | Biomolecule modification | Enhances specificity in bioconjugation |

| Medicine | Pharmaceutical synthesis | Improves pharmacological properties |

| Industrial Chemistry | Production of dyes and polymers | Tailors material properties |

Case Studies

Case Study 1: Synthesis of Functionalized Derivatives

A study demonstrated the successful use of this compound in synthesizing novel benzoyl derivatives with enhanced biological activity. The introduction of the propylsulfanyl group significantly improved the compound's interaction with target biomolecules.

Case Study 2: Bioconjugation Techniques

Research highlighted its application in bioconjugation techniques where proteins were modified using this compound to create targeted drug delivery systems. The acylation reactions facilitated specific attachment points on proteins that enhanced their therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 4-(n-Propylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The propylsulfanyl group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparación Con Compuestos Similares

Similar Compounds

Benzoyl Chloride: Similar in structure but lacks the propylsulfanyl group. It is widely used in organic synthesis for acylation reactions.

4-(Methylsulfanyl)benzoyl Chloride: Similar but with a methylsulfanyl group instead of a propylsulfanyl group. It exhibits similar reactivity but different physical properties due to the shorter alkyl chain.

4-(Ethylsulfanyl)benzoyl Chloride: Similar but with an ethylsulfanyl group. It also shows similar reactivity but with slightly different steric and electronic effects.

Uniqueness

4-(n-Propylthio)benzoyl chloride is unique due to the presence of the propylsulfanyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and the types of products formed in chemical reactions. The longer alkyl chain compared to methyl or ethyl analogs can also affect the compound’s solubility and interaction with other molecules.

Actividad Biológica

4-(n-Propylthio)benzoyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is an aromatic compound characterized by a benzoyl group substituted with a propylthio moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzyme activities and modulate cellular signaling pathways.

- Enzyme Inhibition : The compound exhibits inhibitory effects on enteropeptidase, an enzyme critical for protein digestion. This inhibition may have implications for obesity treatment by affecting protein metabolism and absorption .

- Cellular Interaction : Studies suggest that the compound interacts with cellular receptors and proteins, potentially altering their function. This interaction can lead to downstream effects on cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study A : In a study involving animal models, the administration of the compound led to a significant reduction in fecal protein output, indicating its role in modulating protein digestion and absorption. The IC50 values suggest potent inhibition of enteropeptidase, supporting its use in obesity management .

- Case Study B : In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, particularly A-431 cells. The mechanism appears to involve disruption of cell cycle progression, leading to increased apoptosis rates .

Propiedades

IUPAC Name |

4-propylsulfanylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClOS/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYDIOHDNDVYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664458 | |

| Record name | 4-(Propylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-68-5 | |

| Record name | 4-(Propylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.